molecular formula C12H11BrN2 B581438 N-Benzyl-4-bromopyridin-2-amine CAS No. 1209457-90-8

N-Benzyl-4-bromopyridin-2-amine

Cat. No. B581438
M. Wt: 263.138
InChI Key: FLEGLLHKFHOOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Benzyl-4-bromopyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines . It is a nitrogen-containing heterocyclic compound with a five-membered ring structure and a bromine substituent.


Synthesis Analysis

The synthesis of N-Benzyl-4-bromopyridin-2-amine and similar compounds often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . A paper titled “Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines” provides a detailed synthesis process .


Molecular Structure Analysis

The molecular formula of N-Benzyl-4-bromopyridin-2-amine is C12H11BrN2 . The molecular weight is 263.1 . The structure of the compound includes a benzyl group attached to a pyridine ring, which is a nitrogen-containing heterocycle .


Chemical Reactions Analysis

Amines, including N-Benzyl-4-bromopyridin-2-amine, can undergo a variety of chemical reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also be oxidized, and the oxidation state of the nitrogen atom can significantly influence the reactivity of the compound .

Scientific Research Applications

Alpha-pyridylation of Chiral Amines

The alpha-pyridylation of chiral amines, involving bromopyridines, has been studied for the creation of quaternary stereogenic centers with high enantioselectivity. This process involves palladium-catalyzed coupling and rearrangement, demonstrating the utility of bromopyridines in complex organic synthesis and stereochemical control (Clayden & Hennecke, 2008).

Intramolecular Amination Mechanisms

Research into the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines has helped elucidate reaction mechanisms involving palladium-catalyzed amination and base-assisted nucleophilic aromatic substitution. This work contributes to our understanding of complex reaction pathways and the synthesis of heterocyclic compounds (Loones et al., 2007).

Copper Catalysis in Amination

The use of copper catalysis in the amination of aryl halides, including bromopyridines, showcases an efficient approach to synthesize aminopyridines. This highlights the role of transition metal catalysis in facilitating nitrogen incorporation into aromatic compounds, a key step in the synthesis of many pharmaceuticals and fine chemicals (Lang et al., 2001).

Synthesis and Antimicrobial Activities

The synthesis of substituted (E)-N-benzylidene-5-bromopyridin-2-amines and their antimicrobial activities demonstrate the potential pharmaceutical applications of bromopyridine derivatives. The ability to modify the pyridine core and study the effects of different substituents provides valuable insights into the structure-activity relationships important in drug design (Senbagam et al., 2016).

Iron-Catalyzed C(sp3)-H Amination

Recent advancements in iron-catalyzed intermolecular amination of benzylic C(sp3)-H bonds, using bromopyridine derivatives, represent a sustainable and cost-effective approach to C-N bond formation. This method allows for the direct installation of 2-aminopyridine into benzylic positions, highlighting the importance of green chemistry principles in modern synthetic methodologies (Khatua et al., 2022).

Safety And Hazards

N-Benzyl-4-bromopyridin-2-amine may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing suitable gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

The future directions for N-Benzyl-4-bromopyridin-2-amine could involve its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, the development of new efficient antitrypanosomal compounds with less side effects is an urgent need .

Relevant papers retrieved include "Synthesis and Structure−Activity Relationship Studies of N‐Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer" and "4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen" .

properties

IUPAC Name

N-benzyl-4-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEGLLHKFHOOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682477
Record name N-Benzyl-4-bromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-4-bromopyridin-2-amine

CAS RN

1209457-90-8
Record name N-Benzyl-4-bromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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